molecular formula C17H30BNO4 B1442213 tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate CAS No. 1175298-10-8

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate

Cat. No. B1442213
M. Wt: 323.2 g/mol
InChI Key: KVZYKJVSNKXWQC-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate” is a chemical compound with the molecular formula C17H30BNO4 . It is a solid substance and is often used in the field of medicinal chemistry and chemical intermediate preparation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3, (H,19,20) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.24 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . The compound’s InChI code is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3, (H,19,20) .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl derivatives are crucial intermediates in synthesizing biologically active compounds, including pharmaceuticals. For instance, Kong et al. (2016) described the synthesis of a tert-butyl derivative used as an important intermediate in crizotinib, highlighting its role in the development of targeted therapies (Kong et al., 2016). Similarly, Zhao et al. (2017) reported on the synthesis of a tert-butyl compound as an intermediate in the production of omisertinib (AZD9291), underscoring the importance of these derivatives in creating next-generation cancer treatments (Zhao et al., 2017).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, heterodifunctional polyfluorenes derived from tert-butyl compounds exhibit bright fluorescence emission, serving as building blocks for nanoparticles with potential applications in bioimaging and sensing. Fischer et al. (2013) demonstrated the use of these compounds in creating stable nanoparticles with tunable fluorescence properties, potentially useful for medical diagnostics and research tools (Fischer, Baier, & Mecking, 2013).

Advanced Synthesis Techniques

Research into the synthesis techniques involving tert-butyl derivatives contributes to the advancement of organic synthesis methodologies. Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, providing insights into crystal structure and density functional theory (DFT) studies. This research not only adds to our understanding of the compound's physicochemical properties but also aids in the development of new synthetic strategies for complex molecules (Ye et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h11,13H,8-10H2,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZYKJVSNKXWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate
Reactant of Route 4
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate
Reactant of Route 6
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate

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